![molecular formula C15H20O4 B14737296 2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid CAS No. 5464-00-6](/img/structure/B14737296.png)
2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid is a chemical compound with the molecular formula C14H18O4 It is known for its unique structure, which includes a butanedioic acid backbone with a 4-ethylphenyl group attached to the second carbon of the propan-2-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid typically involves the reaction of 4-ethylbenzaldehyde with a suitable reagent to form the corresponding alcohol. This intermediate is then subjected to further reactions to introduce the butanedioic acid moiety. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Methylphenyl)propan-2-yl]butanedioic acid
- 2-[2-(4-Propylphenyl)propan-2-yl]butanedioic acid
- 2-[2-(4-Isopropylphenyl)propan-2-yl]butanedioic acid
Uniqueness
2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical and physical properties
Eigenschaften
CAS-Nummer |
5464-00-6 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-[2-(4-ethylphenyl)propan-2-yl]butanedioic acid |
InChI |
InChI=1S/C15H20O4/c1-4-10-5-7-11(8-6-10)15(2,3)12(14(18)19)9-13(16)17/h5-8,12H,4,9H2,1-3H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
YOIMXRLWYNJPDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
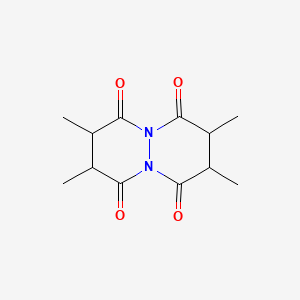
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
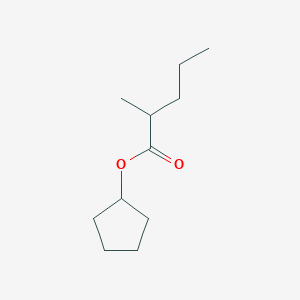

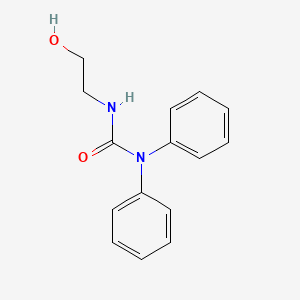
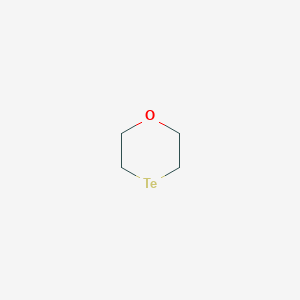
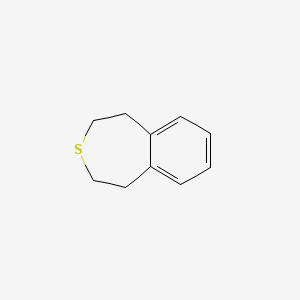
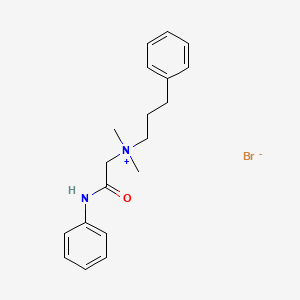


![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
